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molecular formula C16H9ClF2N2OS B8580474 1-(2,4-Difluorophenyl)-1-(6-cyanobenzothiazol-2-YL)-2-chloroethanol CAS No. 170862-32-5

1-(2,4-Difluorophenyl)-1-(6-cyanobenzothiazol-2-YL)-2-chloroethanol

Cat. No. B8580474
M. Wt: 350.8 g/mol
InChI Key: RAYJROQQSNQGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648372

Procedure details

2-Chloro-2',4'-difluoroacetophenone is added to 6-cyanobenzothiazole in the presence of n-butyllithium to form 1-(2,4-difluorophenyl)-1-(6-cyanobenzothiazol-2-yl)-2-chloroethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].[C:13]([C:15]1[CH:23]=[CH:22][C:18]2[N:19]=[CH:20][S:21][C:17]=2[CH:16]=1)#[N:14].C([Li])CCC>>[F:12][C:6]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:5]=1[C:3]([C:20]1[S:21][C:17]2[CH:16]=[C:15]([C:13]#[N:14])[CH:23]=[CH:22][C:18]=2[N:19]=1)([OH:4])[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC2=C(N=CS2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CCl)(O)C=1SC2=C(N1)C=CC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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